molecular formula C20H24N2O4S B2539283 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 1171229-34-7

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2539283
CAS No.: 1171229-34-7
M. Wt: 388.48
InChI Key: HHHGMLLJQHBQHV-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic molecule with unique chemical properties. This compound integrates a tetrahydroquinoline core with methoxyacetyl and dimethylbenzenesulfonamide moieties, making it a subject of interest in various chemical and biomedical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide involves multiple steps:

  • Formation of Tetrahydroquinoline Core: : The quinoline core is usually synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

  • Introduction of Methoxyacetyl Group: : The methoxyacetyl group can be introduced through acylation reactions using methoxyacetyl chloride in the presence of a base, such as pyridine or triethylamine.

  • Sulfonamide Formation: : The dimethylbenzenesulfonamide moiety is added via sulfonylation using 3,4-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

In industrial settings, this compound is prepared in large-scale reactors, emphasizing cost-efficiency and safety. Continuous flow reactors may be utilized to improve reaction control and yield while reducing waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

  • Reduction: : The carbonyl groups in the molecule are susceptible to reduction reactions, forming alcohols.

  • Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Sodium methoxide, anhydrous aluminum chloride.

Major Products Formed

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Corresponding alcohols.

  • Substitution: : Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide has numerous applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Serves as a probe in biochemical assays to study enzyme interactions.

  • Medicine: : Investigated for its potential use in drug design and development, particularly as an enzyme inhibitor.

  • Industry: : Utilized in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes such as kinases, proteases, and others involved in critical biochemical pathways.

  • Pathways: : It can modulate signaling pathways by inhibiting or activating enzymes, leading to alterations in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: : Lacks the dimethyl groups on the benzenesulfonamide moiety.

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide: : Differs in the structure of the core, featuring an isoquinoline ring instead of a quinoline ring.

Unique Features

The presence of both the methoxyacetyl group and the dimethylbenzenesulfonamide moiety in N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide distinguishes it from other compounds. These functional groups contribute to its unique reactivity and interaction with biological targets, making it a versatile tool in research and industry.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-6-9-18(11-15(14)2)27(24,25)21-17-8-7-16-5-4-10-22(19(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHGMLLJQHBQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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